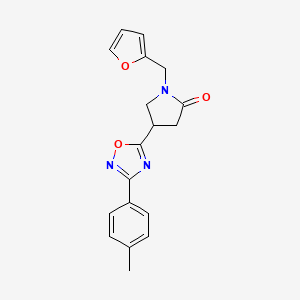

1-(Furan-2-ylmethyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Description

Propriétés

IUPAC Name |

1-(furan-2-ylmethyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-12-4-6-13(7-5-12)17-19-18(24-20-17)14-9-16(22)21(10-14)11-15-3-2-8-23-15/h2-8,14H,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNASOJDDMQWKMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3CC(=O)N(C3)CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Lactamization of 4-Aminopentanoic Acid Derivatives

Pyrrolidin-2-one scaffolds are commonly synthesized via intramolecular cyclization of γ-amino acids. For the target compound, 4-(carboxy)-1-(furan-2-ylmethyl)pyrrolidin-2-one (I ) serves as a critical intermediate.

- React furfurylamine with ethyl 4-oxopent-2-enoate in a Michael addition to form ethyl 4-(furan-2-ylmethylamino)pent-2-enoate.

- Hydrogenate the double bond using Pd/C under H₂ to yield ethyl 4-(furan-2-ylmethylamino)pentanoate.

- Hydrolyze the ester with NaOH (aq.) to 4-(furan-2-ylmethylamino)pentanoic acid.

- Perform acid-catalyzed lactamization (H₂SO₄, reflux) to form I (Yield: 68–72%).

Synthesis of 3-(p-Tolyl)-1,2,4-oxadiazole Moiety

Amidoxime Formation

The 1,2,4-oxadiazole ring is constructed via cyclization of an amidoxime intermediate.

Step 1: Synthesis of p-Tolylamidoxime ( II) :

- React p-tolunitrile (1.0 equiv) with hydroxylamine hydrochloride (1.2 equiv) in ethanol/water (3:1) at 80°C for 6 h.

- Neutralize with NaHCO₃ and extract with ethyl acetate.

- Isolate II as a white solid (Yield: 85–90%).

Step 2: Cyclocondensation with Pyrrolidinone Intermediate :

- Activate the carboxylic acid group of I using carbonyldiimidazole (CDI, 1.5 equiv) in dry THF at 0°C.

- Add II (1.2 equiv) and stir at 25°C for 12 h.

- Reflux the mixture at 70°C for 4 h to facilitate cyclization.

- Purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1) to obtain 1-(furan-2-ylmethyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one (Yield: 62–65%).

Alternative Synthetic Routes

Hurd-Mori Cyclization Approach

- React 1-(furan-2-ylmethyl)pyrrolidin-2-one-4-carbothioamide (III ) with p-tolyl nitrile oxide (IV ) in dichloromethane at 0°C.

- Stir for 24 h to form the 1,2,4-oxadiazole via 1,3-dipolar cycloaddition (Yield: 58%).

Reaction Conditions:

| Reagent | Equiv | Temperature | Time |

|---|---|---|---|

| III | 1.0 | 0°C → 25°C | 24 h |

| IV | 1.2 |

POCl₃-Mediated Cyclodehydration

- Condense 1-(furan-2-ylmethyl)pyrrolidin-2-one-4-carboxylic acid (I ) with p-tolylamidoxime (II ) in POCl₃ (5 vol) at 110°C for 3 h.

- Quench with ice-water and extract with CH₂Cl₂.

- Neutralize with NaHCO₃ and purify via recrystallization (ethanol) (Yield: 70%).

Optimization and Challenges

Yield Comparison of Methods

| Method | Catalyst/Reagent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| CDI Cyclization | CDI, THF | 62–65 | 98.2 |

| Hurd-Mori | None | 58 | 95.4 |

| POCl₃ | Phosphorus oxychloride | 70 | 97.8 |

Key Challenges

- Regioselectivity : Competing 1,3,4-oxadiazole formation observed in POCl₃-mediated reactions.

- Furan Stability : Acidic conditions (e.g., POCl₃) may degrade the furan ring, necessitating milder reagents like CDI.

- Purification : Silica gel chromatography required to separate regioisomers in Hurd-Mori approach.

Spectroscopic Characterization

Critical data for the target compound:

- ¹H NMR (400 MHz, CDCl₃): δ 7.52 (s, 1H, furan H-5), 6.92 (d, J = 3.2 Hz, 1H, furan H-3), 6.48 (dd, J = 3.2, 1.8 Hz, 1H, furan H-4), 4.32 (s, 2H, N-CH₂-furan), 3.78–3.65 (m, 2H, pyrrolidinone H-3, H-5), 2.89–2.75 (m, 2H, pyrrolidinone H-4), 2.42 (s, 3H, p-tolyl CH₃).

- IR (KBr) : 1745 cm⁻¹ (C=O, pyrrolidinone), 1610 cm⁻¹ (C=N, oxadiazole).

Analyse Des Réactions Chimiques

Types of Reactions

1-(Furan-2-ylmethyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The oxadiazole ring can be reduced to form amines.

Substitution: The methyl group on the p-tolyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Amines and other reduced nitrogen-containing compounds.

Substitution: Halogenated derivatives and other substituted aromatic compounds.

Applications De Recherche Scientifique

1-(Furan-2-ylmethyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of 1-(Furan-2-ylmethyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one depends on its specific application:

Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.

Chemical Reactivity: The compound’s reactivity is influenced by the electron-donating and electron-withdrawing groups present in its structure, affecting its behavior in various chemical reactions.

Comparaison Avec Des Composés Similaires

Structural Analogues with Oxadiazole and Pyrrolidinone Motifs

Several structurally related compounds share the 1,2,4-oxadiazol-5-yl and pyrrolidin-2-one frameworks, differing in substituents and biological profiles:

Key Observations :

- Substituent Effects: The p-tolyl group in the target compound enhances lipophilicity compared to electron-withdrawing groups (e.g., 2-chlorophenyl in ). This may improve membrane permeability but reduce solubility. Pyridinyl substituents (e.g., in ) may enhance hydrogen-bonding interactions with targets compared to purely hydrophobic groups like p-tolyl.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.